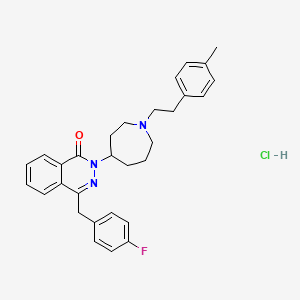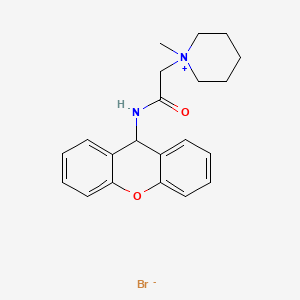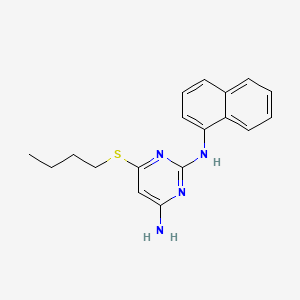
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidinol core, a naphthyridine moiety, and an isoindolinone group. The acetate ester functional group further modifies its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the piperidinol core, followed by the introduction of the naphthyridine and isoindolinone groups through various coupling reactions. The final step involves esterification to introduce the acetate ester group. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinol group to a ketone or aldehyde.
Reduction: Reduction of the naphthyridine moiety to a dihydro derivative.
Substitution: Nucleophilic substitution reactions on the chloro group of the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Propiedades
Número CAS |
103255-80-7 |
|---|---|
Fórmula molecular |
C25H23ClN4O4 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
[1-[2-[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl]acetyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C25H23ClN4O4/c1-15(31)34-17-10-12-29(13-11-17)23(32)14-20-18-4-2-3-5-19(18)25(33)30(20)22-9-7-16-6-8-21(26)27-24(16)28-22/h2-9,17,20H,10-14H2,1H3 |
Clave InChI |
YUKHTEFULZQGPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN(CC1)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















